molecular formula C14H12ClF3N2O3S B1405651 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide CAS No. 1427460-37-4

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide

Cat. No. B1405651
M. Wt: 380.8 g/mol
InChI Key: LCUGOHIDYAUOSP-UHFFFAOYSA-N
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Description

“4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is known to be a potent inhibitor of bacterial phosphopantetheinyl transferase , a type of enzyme that plays a crucial role in bacterial cell viability and virulence .


Chemical Reactions Analysis

This compound is known to inhibit bacterial phosphopantetheinyl transferase . This enzyme catalyzes a post-translational modification that is essential to bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of this enzyme .

Scientific Research Applications

HIV-1 Infection Prevention

  • Methylbenzenesulfonamides, including derivatives similar to 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide, have garnered interest for their potential as HIV-1 infection prevention agents. One study synthesized a compound related to this chemical for potential use in drug development targeting HIV-1 prevention (Cheng De-ju, 2015).

Herbicide Synthesis

  • A key intermediate in the synthesis of the herbicide trifloxysulfuron, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, shares structural similarities with 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide, highlighting its role in the development of efficient herbicides (Zuo Hang-dong, 2010).

Inhibitor of Secretory Phospholipase A₂

  • N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides, structurally related to the compound , were studied for their inhibitory activities against secretory phospholipase A₂, showing significant potential in this area (H. Nakayama et al., 2011).

Future Directions

The compound has potential utility as a small-molecule inhibitor . It has been tested for its in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles . These tests suggest that the compound could have potential applications in the field of medicinal chemistry .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O3S/c1-2-20-24(21,22)11-5-3-10(4-6-11)23-13-12(15)7-9(8-19-13)14(16,17)18/h3-8,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUGOHIDYAUOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138600
Record name Benzenesulfonamide, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide

CAS RN

1427460-37-4
Record name Benzenesulfonamide, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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